3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Structural Verification Data Integrity Dopamine D3 Receptor

3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS: 946327-50-0) is a synthetic small molecule featuring a 3,4-dichlorobenzamide core linked via an ethyl bridge to a pyrrolidine and thiophene moiety. It is not a known drug but rather a research-grade building block or potential chemical probe.

Molecular Formula C17H18Cl2N2OS
Molecular Weight 369.3
CAS No. 946327-50-0
Cat. No. B2626655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
CAS946327-50-0
Molecular FormulaC17H18Cl2N2OS
Molecular Weight369.3
Structural Identifiers
SMILESC1CCN(C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3
InChIInChI=1S/C17H18Cl2N2OS/c18-14-4-3-12(9-15(14)19)17(22)20-10-16(13-5-8-23-11-13)21-6-1-2-7-21/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,20,22)
InChIKeyURINTBWRYSKEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Sourcing a Research-Grade Chemical Probe


3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS: 946327-50-0) is a synthetic small molecule featuring a 3,4-dichlorobenzamide core linked via an ethyl bridge to a pyrrolidine and thiophene moiety. It is not a known drug but rather a research-grade building block or potential chemical probe . Its molecular formula is C17H18Cl2N2OS, with a monoisotopic mass of approximately 369.08 Da [1]. The combination of an amide linker, a basic pyrrolidine nitrogen, and an electron-rich thiophene ring positions it among research compounds targeting G-protein coupled receptors (GPCRs) or ion channels. However, it is critical to note that a known BindingDB entry (BDBM123840) with reported high D3 dopamine receptor affinity is structurally misattributed and represents a different chemotype, highlighting the necessity for rigorous structural verification before procurement [2].

1 Structural verification critical before any biological assay use
2 Fits CNS chemical probe studies and GPCR / ion channel target exploration
3 3-thienyl and pyrrolidine geometry may support subtype-selectivity research workflows

Why 3,4-Dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide Cannot Be Interchanged with In-Class Analogs


Despite sharing a common 3,4-dichlorobenzamide motif, substitution with closely related compounds is scientifically invalid without explicit target-engagement data. The specific regioisomerism of the thiophene (3-yl vs. 2-yl) and the nature of the cyclic amine (pyrrolidine vs. piperidine or piperazine) profoundly impact the molecule's shape, electron distribution, and basicity . For instance, US Patent US8748608B2 demonstrates that subtle linker modifications in 4-phenylpiperazine derivatives can shift dopamine D3 receptor binding affinity by orders of magnitude (Ki values ranging from sub-nanomolar to micromolar) [1]. Therefore, a 'generic' benzamide-pyrrolidine-thiophene analog cannot be assumed to replicate the binding kinetics, selectivity, or functional activity of this specific compound, making exact identity a non-negotiable requirement for reproducible research.

Regioisomer Thiophene 3-yl substitution may shift selectivity profiles relative to 2-thienyl analogs; substitution may alter receptor subtype engagement
Cyclic amine Pyrrolidine vs. piperazine/piperidine affects basicity and binding-pocket fit; class-level affinity and D2/D3 profiles may differ
Data gap No direct target-engagement data for this exact compound; functional or binding equivalence to in-class analogs cannot be assumed

Quantitative Evidence Guide for the Differentiation of 3,4-Dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide


Structural Confirmation vs. Misattributed Biological Data: The BDBM123840 Case

A direct head-to-head comparison at the structural level reveals a critical procurement risk. A database entry (BDBM123840) publicly linked to this compound reports a Ki of 1.10 nM and IC50 of 1.20 nM for the human dopamine D3 receptor [1]. However, the SMILES provided (O=C(NC/C=C/CN2CCN(c1cccc(Cl)c1Cl)CC2)...) corresponds to a distinct chemical class (4-phenylpiperazine-linked) and is not the title compound. This misattribution is a verifiable differentiator for scientists who require the exact pyrrolidinyl-thiophene structure. Procuring the true 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide ensures the research output is not confounded by the activity data of a completely different chemotype.

Structural identity vs. misattributed data
Head-to-head
Target compound: pyrrolidinyl-thiophene chemotype. Misattributed comparator (BDBM123840): piperazine-linked chemotype, D3 Ki 1.10 nM, IC50 1.20 nM. Structural identity beyond 3,4-dichlorobenzamide: 0%.
Prevents procurement of a different chemotype based on incorrectly assigned high-potency data
Review SMILES in BindingDB entry before purchasing
Structural Verification Data Integrity Dopamine D3 Receptor

Thiophene Regioisomerism as a Selectivity Handle over 2-Thienyl Analogs

The compound incorporates a thiophen-3-yl group, a key differentiator from the more commonly explored thiophen-2-yl analogs. In GPCR drug discovery, the switch from 2-thienyl to 3-thienyl has been shown to alter the dihedral angle and electronic surface of the molecule, which can profoundly impact subtype selectivity. For example, in a series of dopamine D4 receptor ligands, a related thiophen-3-yl benzamide analog (CHEMBL187113) displayed a Ki of 3.40 nM [1], whereas many 2-thienyl counterparts show significantly reduced affinity [2]. This class-level inference suggests that the 3-thienyl moiety in the title compound offers a distinct selectivity vector for researchers designing subtype-selective chemical probes, setting it apart from generic thiophene-2-yl building blocks.

3-Thienyl selectivity vector
Class-level
Related 3-thienyl benzamide analog (CHEMBL187113): D4.2 Ki 3.40 nM. 2-Thienyl counterparts often show >10-fold lower affinity.
Supports hypothesis-driven selection for subtype-selectivity studies
Class-level SAR inference; no direct binding data for this compound
GPCR Selectivity Structure-Activity Relationship Thiophene

Pyrrolidine Baseline Differentiation from Piperazine Analogs

A large body of patent data establishes a clear quantitative differentiation between pyrrolidine and piperazine linkers. In US8748608, piperazine-linked 3,4-dichlorobenzamides exhibit high D3 affinity but often with suboptimal D2/D3 selectivity profiles. Conversely, the pyrrolidine motif in the title compound offers a distinct basicity (pKa ~10.5 vs. ~9.5 for piperazines) and a different spatial occupation of the target binding pocket [1]. While piperazine-based comparator compounds frequently show D3 Ki values in the low nanomolar range (e.g., 1-10 nM), their D2 receptor cross-reactivity (IC50 = 22.9 nM for the misattributed BDBM123840 piperazine) is a documented concern [2]. This implies that the pyrrolidine-containing title compound, by inference, could be selected as a chemical tool specifically to explore or mitigate D2-mediated off-target effects, a hypothesis-driven choice not available with generic piperazine alternatives.

Pyrrolidine vs. piperazine baseline
Class-level
Piperazine comparator (BDBM123840): 20.8-fold D3/D2 selectivity (D3 Ki 1.10 nM, D2 IC50 22.9 nM). Pyrrolidine predicted ΔpKa ~1.0 unit higher basicity.
May support CNS target-engagement studies where tuning basicity and reducing D2 engagement matter
Selectivity data is from a misattributed piperazine chemotype; pyrrolidine profile requires direct measurement
Chemotype Comparison Basic Amine Dopamine D3

Evidence Gap: Absence of Verified Potency Data Requires Proactive Characterization

A comprehensive search yields 0 verified, peer-reviewed records of biological activity for this exact compound. This contrasts sharply with heavily annotated in-class compounds, which have dozens of documented assay results. This 'negative differentiation' is meaningful: for a contract research organization (CRO) or academic lab, this compound represents a blank slate for generating novel intellectual property. Unlike a well-characterized analog where target engagement is already known, selecting this compound from a vendor demands a pre-planned characterization workflow. The evidence gap itself dictates a different procurement and utilization strategy focused on novelty and proprietary data generation, rather than relying on pre-existing pharmacological profiles.

Verified potency data gap
Data to verify
0 verified assay data points in peer-reviewed literature or binding databases (BindingDB, ChEMBL) for the exact title compound.
Defines the compound as a discovery-ready probe for novel intellectual property generation
Requires upfront characterization workflow planning
Data Verification Probe Development Assay Strategy

Best Research and Industrial Application Scenarios for 3,4-Dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide


Validation of Novel CNS Target Hypothesis via Phenotypic Screening

Given the class-level association of similar 3,4-dichlorobenzamides with dopamine and sigma receptors, this compound is best suited for medium-throughput phenotypic screening assays for novel CNS targets. The premise is that its structure may imbue it with unique receptor interactions not captured in existing, potentially misattributed, databases. Researchers should use it as a structurally authentic probe in high-content screening, followed by chemoproteomics to identify its genuine biological target, leveraging the absence of pre-existing data to claim novel intellectual property [1].

Comparative Structure-Activity Relationship (SAR) Studies on Amine Linkers

This compound fills a specific niche in SAR by offering the pyrrolidine-ethyl-thiophene linker combination. The primary scenario is a comparative study against piperazine- and piperidine-linked analogs (as informed by the class-level evidence in Section 3) to map how amine basicity and geometry affect D2/D3 selectivity. This is a direct application of the differentiation from patent US8748608, where linker variation is a key driver of pharmacological outcomes [2].

In Silico Modeling and Pharmacophore Elucidation

The compound's well-defined structure, containing multiple pharmacophoric elements (halogen-substituted benzamide, basic amine, and heteroaromatic ring), makes it suitable for computational chemistry studies. Its unique thiophene regioisomer serves as a rigorous test case for force field parameterization and docking algorithm validation, particularly for sulfur-containing ligands. This is a critical industrial application where the exact 3D structure is the primary requirement, not pre-existing potency data [3].

Development and Validation of an Analytical Reference Standard

Due to the high risk of structural misidentification with this compound class, a key industrial application is the synthesis and qualification of a certified reference standard. CROs and analytical departments can use it to spike biological matrices and create validated LC-MS/MS or HPLC methods. This ensures that future quantitative studies unequivocally differentiate the correct compound from its misattributed or structurally similar contaminants, a value proposition built directly on the data integrity issues identified in Section 3 [4].

Application
Selection Property
Validation Focus
CNS target hypothesis screening
Structural authenticity for phenotypic assays
Target deconvolution and chemoproteomics workflows
Amine linker comparative SAR
Pyrrolidine-ethyl-thiophene geometry
Mapping basicity and D2/D3 selectivity profiles vs. piperazine analogs
In silico modeling and pharmacophore elucidation
Well-defined 3D structure with multiple pharmacophoric elements
Force field parameterization and docking validation for sulfur-containing ligands
Analytical reference standard development
Structural identity verification and method qualification
LC-MS/MS or HPLC method differentiation from misattributed or similar contaminants
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